molecular formula C16H13BrN2S B11098863 6-(4-bromophenyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione

6-(4-bromophenyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B11098863
M. Wt: 345.3 g/mol
InChI Key: KFOQILNOENBZMU-UHFFFAOYSA-N
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Description

6-(4-BROMOPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a tetrahydropyrimidine ring, which also contains a thione group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BROMOPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves the condensation of appropriate aldehydes with thiourea and aniline derivatives. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-BROMOPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted tetrahydropyrimidines.

    Substitution: Hydroxyl, amino, or alkyl-substituted tetrahydropyrimidines.

Scientific Research Applications

6-(4-BROMOPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-BROMOPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-BROMOPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE stands out due to its unique combination of a bromophenyl group and a thione group within a tetrahydropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13BrN2S

Molecular Weight

345.3 g/mol

IUPAC Name

6-(4-bromophenyl)-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C16H13BrN2S/c17-13-8-6-12(7-9-13)15-10-14(18-16(20)19-15)11-4-2-1-3-5-11/h1-10,14H,(H2,18,19,20)

InChI Key

KFOQILNOENBZMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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